AZD-7762: A Technical Overview of its Discovery, Synthesis, and Preclinical Development
AZD-7762: A Technical Overview of its Discovery, Synthesis, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, which are critical components of the DNA damage response (DDR) pathway. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the S and G2 checkpoints for DNA repair and survival following DNA damage. By inhibiting Chk1 and Chk2, AZD-7762 abrogates these checkpoints, leading to increased tumor cell death when used in combination with DNA-damaging agents like chemotherapy and radiation. This document provides a detailed technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AZD-7762. Although its clinical development was halted due to cardiac toxicity, the story of AZD-7762 offers valuable insights into the development of Chk inhibitors as a therapeutic strategy.
Discovery
The discovery of AZD-7762 was the result of a structure-based drug design and optimization effort starting from a high-throughput screening hit. The initial lead compounds were from the thiophenecarboxamide urea (TCU) class, identified as inhibitors of Chk1. Through multiple rounds of structure-activity relationship (SAR) driven chemistry, researchers aimed to improve potency and selectivity. A key aspect of the optimization was targeting the ribose binding pocket of Chk1 to enhance cellular potency and selectivity over other kinases like CDK1. This process led to the identification of AZD-7762, with the chemical name (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, as a clinical candidate with a superior overall profile in terms of efficacy and absorption.
Caption: Workflow of the discovery process for AZD-7762.
Synthesis of AZD-7762
An improved, convergent multi-kilogram scale synthesis of AZD-7762 has been developed, significantly enhancing the overall yield compared to the initial patented route. The key feature of this improved synthesis is the one-pot construction of the highly substituted aminothiophene core. This method offers a substantial reduction in the required amount of the expensive chiral piperidine starting material and improves the overall yield from 9% to 49%. The process involves four simple solid isolations directly from reaction mixtures, eliminating the need for chromatographic purification. The synthesis generally involves the coupling of the thiophene core with the chiral piperidine side chain. A patent for the preparation method of AZD-7762 has also been filed.
Mechanism of Action
AZD-7762 functions as an ATP-competitive inhibitor of both Chk1 and Chk2. In response to DNA damage, upstream kinases like ATM and ATR are activated, which in turn phosphorylate and activate Chk1 and Chk2. Activated Chk1 and Chk2 then phosphorylate downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest in the S and G2 phases, allowing time for DNA repair.
By binding to the ATP-binding site of Chk1, AZD-7762 prevents the phosphorylation of its substrates. This inhibition abrogates the S and G2 checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process that often results in mitotic catastrophe and apoptosis. This mechanism is particularly effective in p53-deficient tumor cells, which lack the G1 checkpoint and are therefore more reliant on the S and G2 checkpoints for survival after DNA damage.
Caption: AZD-7762 inhibits Chk1/2, abrogating the S/G2 checkpoint.
Preclinical Data
In Vitro Activity
AZD-7762 demonstrates potent inhibition of Chk1 kinase activity and effectively abrogates the G2 checkpoint induced by DNA damaging agents.
| Parameter | Value | Cell Line/System | Reference |
| Chk1 IC₅₀ | 5 nM | Recombinant human Chk1 | |
| Chk1 Kᵢ | 3.6 nM | Recombinant human Chk1 | |
| G2 Checkpoint Abrogation EC₅₀ | 10 nM | HT29 cells (with Camptothecin) | |
| Cytotoxicity IC₅₀ | 82.6 - 505.9 nM | Various neuroblastoma cell lines |
In Vivo Efficacy
In xenograft models, AZD-7762 showed minimal antitumor activity as a single agent but significantly potentiated the efficacy of DNA-damaging chemotherapies.
| Xenograft Model | Combination Agent | AZD-7762 Dose | Efficacy (%T/C or Outcome) | Reference |
| SW620 (mouse) | Irinotecan (25 mg/kg) | Not specified | 5/9 tumor-free survival | |
| SW620 (mouse) | Irinotecan (50 mg/kg) | Not specified | 8/9 tumor-free survival | |
| SW620 (mouse) | CPT-11 | Not specified | %T/C increased to -66% | |
| H460-DNp53 (rat) | NSC 613327 | 10 mg/kg | %T/C = 48% | |
| H460-DNp53 (rat) | NSC 613327 | 20 mg/kg | %T/C = 32% |
%T/C: Percent treated/control
Experimental Protocols
Chk1 Kinase Inhibition Assay (Scintillation Proximity Assay)
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Materials : Recombinant human Chk1, a synthetic peptide substrate (N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR), ATP (cold + 40 nCi [³³P]ATP), AZD-7762, and scintillation proximity assay beads.
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Procedure :
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Different concentrations of AZD-7762 are added to a 384-well assay plate.
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Buffer containing the peptide substrate (final concentration 0.8 µM) and Chk1 kinase are added sequentially.
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The reaction is initiated by the addition of ATP (final concentration 1 µM).
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The plate is incubated for 2 hours at room temperature.
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The reaction is stopped by adding a buffer containing EDTA and scintillation proximity assay beads.
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Plates are read using a TopCount reader to measure the incorporation of ³³P into the peptide.
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Data is analyzed to determine the dose-response and calculate the IC₅₀ value.
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G2 Checkpoint Abrogation Assay
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Cell Line : HT29 human colon cancer cells.
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Procedure :
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Cells are treated for 2 hours with a DNA-damaging agent, such as camptothecin (0.07 µg/mL), to induce G2 checkpoint arrest.
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Following the induction of arrest, cells are treated with various concentrations of AZD-7762 or vehicle control.
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Nocodazole is added to trap cells that enter mitosis.
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After 20 hours of incubation, cells are fixed and stained for the mitotic marker phospho-histone H3 (phH3).
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Cells are analyzed by flow cytometry to quantify the percentage of phH3-positive cells, indicating abrogation of the G2 checkpoint.
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In Vivo Xenograft Efficacy Study
Caption: General workflow for an in vivo xenograft efficacy study.
A typical protocol, as described for studies with irinotecan, is as follows:
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Model : Athymic mice bearing established SW620 human colon carcinoma tumors.
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Treatment Groups : Mice are randomized into groups: vehicle control, irinotecan alone (e.g., 25 or 50 mg/kg), AZD-7762 alone, and the combination of irinotecan and AZD-7762.
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Dosing Schedule : Therapy is administered in cycles, for example, every 3 days for four cycles. In combination groups, AZD-7762 is typically administered a few hours after the chemotherapeutic agent.
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Monitoring : Tumor volumes and mouse body weights are measured regularly to assess efficacy and toxicity.
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Endpoint : The study concludes when tumors reach a specified size or at a predetermined time point. Efficacy is evaluated based on tumor growth inhibition, regression, and the number of tumor-free survivors.
Clinical Development and Discontinuation
AZD-7762 advanced into Phase I clinical trials, where it was evaluated as a monotherapy and in combination with gemcitabine in patients with advanced solid tumors. The studies established a maximum tolerated dose and showed preliminary signs of antitumor activity, with two non-small-cell lung cancer patients achieving partial responses in one study. However, the clinical development of AZD-7762 was terminated due to unpredictable cardiac toxicities, including increases in troponin I and myocardial ischemia, observed in patients receiving AZD-7762 monotherapy. Despite its discontinuation, Chk1 remains a significant and viable therapeutic target in oncology.
